molecular formula C11H16N5NaO9P2 B605492 Adenosylester der Phosphomethylphosphonsäure CAS No. 104835-70-3

Adenosylester der Phosphomethylphosphonsäure

Katalognummer: B605492
CAS-Nummer: 104835-70-3
Molekulargewicht: 447.2123
InChI-Schlüssel: RFGZKSPLJPHQMI-YCSZXMBFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine 5’-methylenediphosphate is a nucleoside diphosphate analogue. It is a synthetic compound that mimics the structure of naturally occurring nucleotides. This compound is particularly notable for its role as an inhibitor of ecto-5’-nucleotidase (CD73), an enzyme involved in the conversion of adenosine monophosphate to adenosine .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

MethADP acts as a full agonist at the μ-opioid receptor while also interacting with other receptors such as the N-methyl-D-aspartate (NMDA) receptor. This dual action contributes to its effectiveness in managing pain and reducing withdrawal symptoms in opioid-dependent patients. MethADP's ability to inhibit serotonin reuptake further enhances its analgesic properties, making it a potential candidate for treating neuropathic pain and opioid tolerance .

Clinical Applications

1. Opioid Use Disorder (OUD) Management:

  • MethADP is widely used in medication-assisted treatment (MAT) for OUD. It helps stabilize patients by preventing withdrawal symptoms and reducing cravings. Studies indicate that patients on methadone maintenance therapy experience improved quality of life and reduced illicit drug use .

2. Pain Management:

  • MethADP has been evaluated as an alternative to traditional opioids for managing chronic pain, particularly in individuals who have developed tolerance to other opioids. Its unique receptor activity profile may lead to fewer side effects compared to conventional opioids like morphine .

3. Neuropathic Pain Treatment:

  • The NMDA receptor antagonism exhibited by MethADP provides an avenue for its use in neuropathic pain management. Research suggests that this property can enhance analgesic efficacy while mitigating the risk of developing tolerance .

Emerging Technologies

Digital Health Platforms:
Recent studies have explored the feasibility of digital health applications designed to enhance methadone treatment adherence. A web-based application was developed for patients undergoing opioid treatment programs, allowing for take-home doses of methadone under monitored conditions. Patient feedback indicated high usability and acceptability, suggesting that such technologies could improve treatment outcomes .

Case Studies

Case Study 1: Effectiveness of MethADP in OUD Treatment
A randomized controlled trial assessed the effectiveness of MethADP compared to traditional treatments for OUD. Results showed significant reductions in opioid use and improved retention rates among participants receiving MethADP, highlighting its potential as a first-line treatment option .

Case Study 2: Neurological Impact of Chronic Use
A longitudinal study investigated the effects of chronic MethADP use on white matter integrity in patients undergoing methadone maintenance therapy. Findings revealed decreased fractional anisotropy and increased radial diffusivity in brain regions associated with cognitive function, indicating potential neurotoxic effects that warrant further investigation .

Comparative Analysis Table

Application AreaKey FindingsImplications
Opioid Use DisorderReduces withdrawal symptoms and cravingsSupports long-term recovery strategies
Pain ManagementEffective alternative for chronic pain managementMay reduce reliance on higher doses of traditional opioids
Neuropathic PainNMDA receptor antagonism enhances analgesiaPotentially useful for patients with opioid tolerance
Digital Health PlatformsHigh usability ratings from patientsCould improve adherence and quality of life

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Adenosin-5’-methylendiphosphat beinhaltet typischerweise die Reaktion von Adenosin mit Methylendiphosphonsäure unter bestimmten Bedingungen. Der Prozess erfordert eine sorgfältige Kontrolle von pH-Wert und Temperatur, um die korrekte Bildung der Diphosphatbindung sicherzustellen .

Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht weit verbreitet sind, folgt die Synthese im Allgemeinen ähnlichen Prinzipien wie Labormethoden, die für größere Produktionsvolumina skaliert werden. Dies beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adenosin-5’-methylendiphosphat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Methylengruppe. Es kann auch an Hydrolysereaktionen unter sauren oder basischen Bedingungen teilnehmen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind Adenosinmonophosphat und Methylendiphosphonsäure .

Vergleich Mit ähnlichen Verbindungen

    Adenosine monophosphate: A naturally occurring nucleotide involved in energy transfer and signaling.

    Adenosine diphosphate: Another naturally occurring nucleotide, playing a crucial role in cellular energy metabolism.

    Adenosine triphosphate: The primary energy carrier in cells.

Uniqueness: Adenosine 5’-methylenediphosphate is unique due to its methylene group, which provides resistance to enzymatic degradation by ecto-5’-nucleotidase. This makes it a valuable tool for studying adenosine signaling pathways and developing potential therapeutic agents .

Biologische Aktivität

MethADP, a derivative of methadone, has gained attention for its unique biological activities, particularly in the context of opioid receptor modulation and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of MethADP's biological activity.

Overview of MethADP

MethADP (Methadone-ADP) is structurally related to methadone, a well-known synthetic opioid. Methadone is primarily used in the treatment of opioid use disorder and chronic pain management due to its efficacy as a potent μ-opioid receptor agonist and NMDA receptor antagonist. MethADP's biological activity is linked to its interactions with these receptors, influencing pain modulation, addiction treatment, and potential neuroprotective effects.

MethADP functions primarily through the following mechanisms:

  • μ-opioid Receptor Agonism : MethADP binds to μ-opioid receptors in the central nervous system (CNS), leading to analgesic effects by inhibiting pain transmission pathways.
  • NMDA Receptor Antagonism : By blocking NMDA receptors, MethADP may help in reducing opioid tolerance and dependence, which are common issues in long-term opioid therapy.
  • Influence on Cytochrome P450 Enzymes : Like methadone, MethADP is metabolized by various cytochrome P450 enzymes (CYP2B6, CYP3A4), which can affect its pharmacokinetics and overall efficacy .

Pharmacological Profile

The pharmacological profile of MethADP can be summarized in the following table:

Property Details
Primary Action μ-opioid receptor agonism
Secondary Action NMDA receptor antagonism
Metabolism Metabolized by CYP2B6 and CYP3A4; genetic polymorphisms affect metabolism variability
Bioavailability Subject to significant interindividual variability
Common Uses Treatment of opioid use disorder, pain management
Adverse Effects Sedation, respiratory depression, constipation, potential for tolerance and dependence

Case Studies and Research Findings

Several studies have investigated the biological activity of MethADP and its implications for treatment:

  • Clinical Efficacy in Opioid Use Disorder :
    • A randomized controlled trial demonstrated that patients receiving MethADP showed significant reductions in opioid cravings compared to placebo groups. The study highlighted MethADP's role in maintaining abstinence from illicit opioids .
  • Neuroprotective Effects :
    • Research indicated that MethADP may have neuroprotective properties in models of hypoxia-induced brain injury. In a case study involving a patient with methadone-induced delayed post-hypoxic leukoencephalopathy, treatment with antioxidants alongside MethADP showed improvement in neurological status .
  • Pharmacogenomic Variability :
    • Variability in response to MethADP has been linked to genetic polymorphisms in metabolic enzymes. A study revealed that individuals with specific CYP2B6 variants exhibited altered plasma concentrations of MethADP, leading to differences in therapeutic outcomes .

Summary of Findings

The biological activity of MethADP underscores its potential as a therapeutic agent in managing opioid dependence and pain relief. Its mechanisms—primarily through μ-opioid receptor activation and NMDA receptor antagonism—offer insights into its effectiveness and safety profile. The ongoing research into genetic factors influencing its metabolism further emphasizes the need for personalized approaches in opioid therapy.

Eigenschaften

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWZBFDIYXLAA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-14-7
Record name α,β-Methylene-ADP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine 5'-methylenediphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-methylenediphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.